3-(3,5-dichlorophenyl)-3-methylazetidine hydrochloride
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Overview
Description
3-(3,5-Dichlorophenyl)-3-methylazetidine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a 3,5-dichlorophenyl group attached to a 3-methylazetidine ring, with a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dichlorophenyl)-3-methylazetidine hydrochloride typically involves the reaction of 3,5-dichlorophenylhydrazine with suitable azetidine precursors under controlled conditions. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve the use of palladium catalysts and boron reagents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-3-methylazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,5-Dichlorophenyl)-3-methylazetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-dichlorophenyl)-3-methylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(3,5-Dichlorophenyl)-3-methylazetidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its azetidine ring and dichlorophenyl group contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
CAS No. |
2639437-90-2 |
---|---|
Molecular Formula |
C10H12Cl3N |
Molecular Weight |
252.6 |
Purity |
95 |
Origin of Product |
United States |
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